molecular formula C9H7ClF4O B8031780 1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene

1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene

Cat. No.: B8031780
M. Wt: 242.60 g/mol
InChI Key: RMCUDVWYKOJRFL-UHFFFAOYSA-N
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Description

1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H7ClF4O. It is a derivative of benzene, characterized by the presence of chloro, ethoxy, fluoro, and trifluoromethyl substituents.

Preparation Methods

The synthesis of 1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of the chloro group into the benzene ring.

    Ethoxylation: Addition of the ethoxy group.

    Fluorination: Introduction of the fluoro group.

    Trifluoromethylation: Addition of the trifluoromethyl group.

Each of these steps requires specific reaction conditions and reagents. For example, trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst .

Chemical Reactions Analysis

1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and binding selectivity, making it effective in various applications. The compound can undergo photoredox catalysis, where it participates in single-electron-transfer processes under visible light irradiation .

Comparison with Similar Compounds

1-Chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

    1-Chloro-2-fluoro-3-(trifluoromethyl)benzene: Lacks the ethoxy group, resulting in different chemical properties.

    1-Chloro-5-ethoxy-2-fluoro-4-(trifluoromethyl)benzene: The position of the trifluoromethyl group is different, affecting its reactivity and applications.

Properties

IUPAC Name

1-chloro-5-ethoxy-2-fluoro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF4O/c1-2-15-5-3-6(9(12,13)14)8(11)7(10)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCUDVWYKOJRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)Cl)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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